molecular formula C4H3N3S B13101719 2H-Pyrrolo[3,2-D][1,2,3]thiadiazole CAS No. 500722-42-9

2H-Pyrrolo[3,2-D][1,2,3]thiadiazole

Cat. No.: B13101719
CAS No.: 500722-42-9
M. Wt: 125.15 g/mol
InChI Key: XLSDJYATOLFKQT-UHFFFAOYSA-N
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Description

2H-Pyrrolo[3,2-D][1,2,3]thiadiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure. This compound is part of a broader class of thiadiazoles, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2H-Pyrrolo[3,2-D][1,2,3]thiadiazole involves the Hurd-Mori reaction. This reaction utilizes thionyl chloride as a key reagent to facilitate the cyclization of the thiadiazole ring system. The success of this reaction is highly dependent on the nature of the N-protecting group of the pyrrolidine precursor. Electron-withdrawing substituents, such as methyl carbamate, have been shown to give superior yields compared to electron-donating groups .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrolo[3,2-D][1,2,3]thiadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine, while nucleophilic substitutions may use reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2H-Pyrrolo[3,2-D][1,2,3]thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2H-Pyrrolo[3,2-D][1,2,3]thiadiazole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For example, in plant protection, it acts as a plant activator by inducing systemic acquired resistance (SAR), which enhances the plant’s own defense mechanisms against pathogens .

Comparison with Similar Compounds

2H-Pyrrolo[3,2-D][1,2,3]thiadiazole can be compared with other similar compounds, such as:

    1,2,3-Benzothiadiazole: Known for its use in plant protection and as a building block in organic synthesis.

    Thiazole: Widely used in medicinal chemistry for its antimicrobial and anticancer properties.

    Pyrazolo[3,4-D]thiazole: Investigated for its potential antitumor activities.

These compounds share structural similarities but differ in their specific applications and chemical properties, highlighting the unique versatility of this compound.

Properties

CAS No.

500722-42-9

Molecular Formula

C4H3N3S

Molecular Weight

125.15 g/mol

IUPAC Name

4H-pyrrolo[3,2-d]thiadiazole

InChI

InChI=1S/C4H3N3S/c1-2-5-4-3(1)6-7-8-4/h1-2,5H

InChI Key

XLSDJYATOLFKQT-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1N=NS2

Origin of Product

United States

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